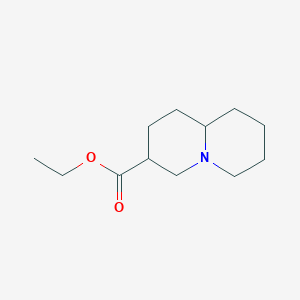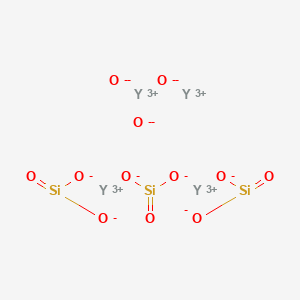
BUNGAROTOXIN (beta-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bungarotoxin (beta-): is a neurotoxic protein found in the venom of the many-banded krait (Bungarus multicinctus). It is a member of the bungarotoxin family, which includes several isoforms such as alpha-bungarotoxin and kappa-bungarotoxin. Beta-bungarotoxin is known for its ability to inhibit neurotransmitter release at the presynaptic terminal, leading to paralysis and potentially fatal respiratory failure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of beta-bungarotoxin involves the chemical synthesis of peptide fragments followed by their coupling and folding. The process typically includes:
Solid-Phase Peptide Synthesis (SPPS): Shorter peptide fragments are synthesized using automated SPPS.
Fragment Coupling: The peptide fragments are coupled using hydrazide-based coupling methods.
Oxidative Folding: The coupled peptide is subjected to oxidative folding to form the correct disulfide bridges.
Industrial Production Methods: Industrial production of beta-bungarotoxin is generally achieved through recombinant DNA technology. This involves inserting the gene encoding beta-bungarotoxin into a suitable expression system, such as Escherichia coli, and purifying the expressed protein using affinity chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Beta-bungarotoxin primarily undergoes reactions involving its phospholipase A2 activity. These reactions include:
Hydrolysis of Phospholipids: The A chain of beta-bungarotoxin hydrolyzes phospholipids, leading to the destruction of cell membranes.
Inhibition of Protein Phosphorylation: Beta-bungarotoxin inhibits the phosphorylation of synapsin I, GAP-43, and MARCKS proteins.
Common Reagents and Conditions:
Hydrolysis: Requires the presence of phospholipids and calcium ions.
Inhibition of Phosphorylation: Involves interaction with synaptosomal proteins in the presence of ATP.
Major Products:
Lysophospholipids and Free Fatty Acids: Resulting from the hydrolysis of phospholipids.
Dephosphorylated Proteins: Resulting from the inhibition of protein phosphorylation.
Aplicaciones Científicas De Investigación
Beta-bungarotoxin has several scientific research applications, including:
Neuroscience Research: Used to study neurotransmitter release mechanisms and synaptic function.
Pharmacological Studies: Employed to investigate the effects of neurotoxins on ion channels and neurotransmitter release.
Cell Biology: Utilized to induce apoptosis in neuroblastoma cells, aiding in cancer research.
Drug Development: Serves as a tool to develop new therapeutic agents targeting neurotransmitter release.
Mecanismo De Acción
Beta-bungarotoxin exerts its effects through a multi-step mechanism:
Inhibition of Ion Channels: The B chain of beta-bungarotoxin inhibits voltage-gated potassium channels, leading to cessation of neuronal activity.
Phospholipase A2 Activity: The A chain hydrolyzes phospholipids, causing cell membrane destruction.
Inhibition of Protein Phosphorylation: Beta-bungarotoxin inhibits the phosphorylation of key synaptic proteins, disrupting neurotransmitter release.
Comparación Con Compuestos Similares
Alpha-Bungarotoxin: Binds irreversibly to nicotinic acetylcholine receptors, causing paralysis.
Kappa-Bungarotoxin: Modulates acetylcholine release by binding to different receptor sites.
Uniqueness of Beta-Bungarotoxin: Beta-bungarotoxin is unique due to its dual mechanism of action involving both ion channel inhibition and phospholipase A2 activity. This combination makes it a potent neurotoxin with distinct effects on neurotransmitter release and cell membrane integrity .
Propiedades
Número CAS |
65862-89-7 |
|---|---|
Fórmula molecular |
β1 and β2 subunits |
Peso molecular |
20,500 Da (13,500 Da + 7,000 Da) |
Apariencia |
White solid |
Pureza |
≥ 97% (PAGE analysis, FPLC) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Zirconium,[(7aS,7'aS)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]dimethyl-(9CI)](/img/structure/B1139551.png)


